10-Undecenamide, N-(2-pyridylmethyl)-
Description
“10-Undecenamide, N-(2-pyridylmethyl)-” is an organic compound characterized by an 11-carbon undecenamide backbone substituted with a 2-pyridylmethyl group at the amide nitrogen. This structural motif confers unique electronic and steric properties, making it relevant in coordination chemistry and materials science. The pyridyl group enhances metal-binding capabilities, while the unsaturated carbon chain (undecenamide) provides flexibility and reactivity for functionalization .
Properties
CAS No. |
102613-09-2 |
|---|---|
Molecular Formula |
C17H26N2O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)undec-10-enamide |
InChI |
InChI=1S/C17H26N2O/c1-2-3-4-5-6-7-8-9-13-17(20)19-15-16-12-10-11-14-18-16/h2,10-12,14H,1,3-9,13,15H2,(H,19,20) |
InChI Key |
RDAALTMRPQWXBU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)NCC1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Undecenamide, N-(2-pyridylmethyl)- typically involves the reaction of 10-undecenoic acid with N-(2-pyridylmethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process generally involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide linkage .
Industrial Production Methods
In an industrial setting, the production of 10-Undecenamide, N-(2-pyridylmethyl)- may involve large-scale synthesis using automated reactors and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
10-Undecenamide, N-(2-pyridylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
10-Undecenamide, N-(2-pyridylmethyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be employed in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 10-Undecenamide, N-(2-pyridylmethyl)- involves its interaction with specific molecular targets. The pyridylmethyl group can bind to active sites of enzymes or receptors, modulating their activity. The undecenyl chain may also play a role in the compound’s overall bioactivity by influencing its hydrophobic interactions and membrane permeability .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with differing substituents on the amide nitrogen. Key examples include:
Key Observations :
- Aromatic vs. Aliphatic Substituents : The pyridyl/pyrimidinyl groups enable π-π stacking and metal coordination, unlike the aliphatic isobutyl group, which prioritizes hydrophobic interactions .
- Electronic Effects : Pyridylmethyl enhances electron-withdrawing effects on the amide group compared to pyrimidinyl, influencing redox behavior in metal complexes .
Physicochemical Properties
Critical parameters such as LogP, polarity, and thermal stability differentiate these compounds:
| Property | 10-Undecenamide, N-(2-pyridylmethyl)- | N-(2-Pyrimidinyl)-10-undecenamide | 10-Undecenamide, N-(2-methylpropyl)- |
|---|---|---|---|
| LogP | ~3.1 (estimated) | ~3.0 | 4.456 |
| Polar Surface Area (Ų) | 58.3 | 58.3 | 29.1 |
| Boiling Point (°C) | Not reported | Not reported | 377.3 |
| Coordination Capacity | High (pyridyl N donor) | Moderate (pyrimidinyl N donor) | None |
Analysis :
- The isobutyl-substituted derivative exhibits significantly higher lipophilicity (LogP = 4.456), making it suitable for lipid-rich environments, whereas the pyridylmethyl variant’s polar surface area (58.3 Ų) supports solubility in polar solvents .
- The absence of aromatic N-donors in the isobutyl derivative limits its utility in catalysis or metal-organic frameworks (MOFs), unlike the pyridylmethyl analog .
Stability and Reactivity
- Thermal Stability: The pyridylmethyl derivative’s aromaticity enhances thermal stability compared to aliphatic analogs. For example, mixed-valence complexes with pyridylmethyl ligands (e.g., pmida) show higher stability than those with non-aromatic ligands like nta .
- Hydrolytic Stability : The pyridylmethyl group may confer resistance to hydrolysis in acidic conditions, whereas aliphatic amides are more prone to degradation .
Research Findings and Case Studies
- MOF Synthesis : Pyridylmethyl-substituted ligands (e.g., H₂pmidp) form Co(II) complexes with distinct magnetic properties, highlighting their utility in functional materials .
- Catalytic Activity: Ni(II) complexes with pyridylmethylamine ligands exhibit high catalytic efficiency (e.g., hydrolysis rate $ k_{cat} = 0.386 \, s^{-1} $), outperforming non-aromatic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
